L-Alanyl-L-proline tert-Butyl Ester

Description

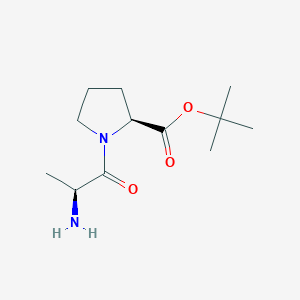

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSXPOJLIUVKT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513504 | |

| Record name | tert-Butyl L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29375-30-2 | |

| Record name | tert-Butyl L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Alanyl L Proline Tert Butyl Ester and Its Derivatives

Classical Coupling Approaches

Classical methods for peptide synthesis have laid the groundwork for modern techniques. These approaches primarily involve the direct condensation of amino acid derivatives, often necessitating the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide linkage.

Condensation of L-Alanine and L-Proline tert-Butyl Ester

The direct condensation of an unprotected amino acid, such as L-Alanine, with an amino acid ester like L-Proline tert-butyl ester is fraught with challenges. Attempting to form the dipeptide bond without protecting the amine group of L-Alanine would lead to a statistical mixture of products. libretexts.orgchemrxiv.org The free amino group of one L-Alanine molecule can react with the carboxyl group of another, leading to the formation of Ala-Ala homodimers. Furthermore, the intended nucleophile, the secondary amine of L-Proline tert-butyl ester, would have to compete with the more nucleophilic primary amine of L-Alanine, complicating the reaction.

Another significant hurdle is the inherent zwitterionic nature of unprotected amino acids in most solvents, which reduces the nucleophilicity of the amino group and their solubility in common organic solvents. chemrxiv.orgacs.org Carboxylic acids and amines tend to form salts via proton transfer rather than undergoing direct amide bond formation. libretexts.org For these reasons, direct condensation is generally not a viable or efficient method for the selective synthesis of a specific dipeptide like L-Alanyl-L-proline tert-Butyl Ester. Recent research has explored novel coupling reagents, such as those based on ynamides, to enable peptide synthesis with unprotected amino acids, but this is not considered a classical approach. chemrxiv.orgacs.orgchemrxiv.org

Utilization of Protected Amino Acid Precursors

To overcome the challenges of selectivity, the standard classical approach employs protecting groups. libretexts.org In the synthesis of this compound, this involves two key starting materials: N-protected L-Alanine and C-terminally protected L-Proline.

N-Protected L-Alanine: The amino group of L-Alanine is "protected" by converting it into a less reactive functional group, commonly a carbamate. The tert-butoxycarbonyl (Boc) group is a widely used N-protecting group. Boc-L-Alanine is prepared by reacting L-Alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This protection prevents the amine from participating in unwanted side reactions. rsc.orgcarlroth.com

C-Protected L-Proline: The carboxyl group of L-Proline is protected as a tert-butyl ester. This prevents the carboxyl group from reacting and provides the target ester functionality in the final product. L-Proline tert-butyl ester is a commercially available or readily synthesized reagent. sigmaaldrich.comp212121.com

The synthesis then proceeds by activating the free carboxyl group of Boc-L-Alanine, which can then react with the free secondary amine of L-Proline tert-butyl ester to form the desired peptide bond. This strategy ensures that the only available nucleophile is the proline's amine and the only available electrophile is the activated carboxyl group of alanine (B10760859), leading to the selective formation of Boc-L-Alanyl-L-proline tert-Butyl Ester. The Boc group can then be removed under acidic conditions to yield the final product, this compound.

Table 1: Key Reactants in Protected Amino Acid Coupling This table is scrollable.

| Compound Name | Role in Synthesis | Protecting Group | Purpose of Protection |

|---|---|---|---|

| Boc-L-Alanine | Acyl Donor | tert-butoxycarbonyl (Boc) | Protects the N-terminus (amino group) of Alanine to prevent self-coupling and ensure regioselectivity. |

| L-Proline tert-Butyl Ester | Acyl Acceptor / Nucleophile | tert-Butyl (tBu) | Protects the C-terminus (carboxyl group) of Proline, preventing it from reacting and providing the final ester form. |

Advanced Coupling Reagents and Conditions

To facilitate the formation of the peptide bond between the protected amino acid precursors, various coupling reagents have been developed. These reagents activate the carboxylic acid group of the N-protected amino acid, making it highly susceptible to nucleophilic attack by the amino group of the esterified amino acid.

Carbodiimide-Based Coupling Agents (e.g., DCC, EDC)

Carbodiimides are among the most common and effective classes of coupling agents in peptide synthesis. bachem.com They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful coupling reagent that has been widely used in both solution-phase and solid-phase peptide synthesis. bachem.com In the synthesis of this compound, DCC would activate the carboxyl group of Boc-L-Alanine. The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and requires removal by filtration. A specific synthesis details the coupling of an N-protected amino acid with L-Ala-L-Pro t-butyl ester using DCC, highlighting its utility in elongating peptide chains that include the Ala-Pro ester. prepchem.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC, often used as its hydrochloride salt (EDC·HCl), functions similarly to DCC. Its major advantage is that the urea (B33335) byproduct is water-soluble, allowing for easy removal during aqueous workup procedures. This makes EDC particularly suitable for solution-phase synthesis. nih.gov A documented multi-step synthesis of this compound specifically employs EDC in conjunction with HOBt to facilitate the amide bond formation. chemicalbook.com

Auxiliary Reagents (e.g., HOBt, Triethylamine)

To improve the efficiency of carbodiimide-mediated couplings and minimize side reactions, particularly racemization, auxiliary reagents are often added.

HOBt (Hydroxybenzotriazole): HOBt is a crucial additive that reacts with the O-acylisourea intermediate faster than it can rearrange into an unreactive N-acylurea. This reaction forms an active ester of HOBt, which is more stable and less prone to racemization than the O-acylisourea. This active ester then reacts with the amine component (L-Proline tert-butyl ester) to form the peptide bond with high efficiency. prepchem.comnih.gov

Triethylamine (TEA): Triethylamine is an organic base commonly used in peptide coupling reactions. Its primary role is to neutralize any acid salts present, such as the hydrochloride salt of an amino acid ester, to liberate the free amine, which is the active nucleophile required for the coupling reaction. It also acts as a base to facilitate the reaction, ensuring the medium is not acidic, which would protonate the amine nucleophile and render it unreactive. prepchem.com

Table 2: Common Coupling and Auxiliary Reagents This table is scrollable.

| Reagent | Abbreviation | Class | Function |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide Coupling Agent | Activates carboxyl group to form a reactive O-acylisourea intermediate. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide Coupling Agent | Activates carboxyl group; forms a water-soluble urea byproduct. |

| Hydroxybenzotriazole (B1436442) | HOBt | Auxiliary Reagent / Additive | Suppresses racemization and improves coupling efficiency by forming a more stable active ester intermediate. |

| Triethylamine | TEA or Et₃N | Base | Neutralizes acid salts and maintains basic conditions for the coupling reaction. |

Specialized Reagents (e.g., Diphenylphosphoryl Azide, Silver Oxide)

Beyond the standard carbodiimides, other specialized reagents can be employed for peptide bond formation, sometimes offering advantages for specific or difficult couplings.

Diphenylphosphoryl Azide (DPPA): DPPA is a versatile reagent used for peptide synthesis that can proceed without significant racemization. google.comwikipedia.org It reacts with the N-protected amino acid in the presence of a base like triethylamine. The reaction is believed to proceed through a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic attack by the amine. wikipedia.org DPPA has been successfully used in the synthesis of various peptides, including those containing proline derivatives, and offers a one-pot procedure for coupling. thieme-connect.dentu.edu.sg

Silver Oxide (Ag₂O): Silver oxide is typically known as a mild oxidizing agent in organic chemistry. wikipedia.org Its direct use as a standalone coupling reagent for standard solution-phase peptide synthesis is not conventional. However, recent research has explored the use of silver in the form of nanocomposites. For instance, silver/iron oxide nanocomposites have been functionalized to act as heterogeneous nanoscale coupling reagents, where the surface chemistry facilitates peptide bond formation. nih.gov In such systems, silver is part of a catalytic surface rather than a simple reagent mixed into the solution. It can also be involved in redox reactions that facilitate the formation of nanoparticles with biomolecules, where carboxylate groups play a mediating role. acs.org Therefore, its role in this specific synthesis would be considered non-traditional and likely part of an advanced catalytic system.

Chemo- and Stereoselective Synthesis of this compound

The synthesis of dipeptides such as this compound requires precise control over both chemoselectivity (formation of the correct amide bond) and stereoselectivity (maintaining the absolute configuration of the constituent amino acids). Various advanced synthetic methodologies have been developed to achieve this with high fidelity and efficiency. These methods often leverage the inherent chirality of the starting materials or employ sophisticated catalytic systems to direct the stereochemical outcome of the reactions.

Chiral Pool Approaches and Desymmetrization Strategies

The most direct route to this compound utilizes the "chiral pool," which consists of readily available, enantiomerically pure natural products. L-proline and L-alanine, the building blocks of the target dipeptide, are prime examples of such precursors. mdpi.com The fundamental challenge in this approach is the formation of the peptide bond between the carboxylic acid of L-alanine and the secondary amine of L-proline tert-butyl ester without racemization of either chiral center.

Standard peptide coupling protocols address this challenge. The synthesis typically involves the protection of the N-terminus of L-alanine (e.g., with a tert-butoxycarbonyl (Boc) group) and the C-terminus of L-proline (as a tert-butyl ester). orgsyn.org The coupling is then mediated by a reagent that activates the alanine carboxyl group, facilitating nucleophilic attack by the proline nitrogen. A variety of racemization-free coupling reagents have been developed for this purpose, ensuring the integrity of the stereocenters. rsc.org

A common laboratory-scale synthesis involves dissolving the protected amino acids, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCCI), and an additive such as hydroxybenzotriazole (HOBt) in an appropriate solvent. prepchem.com This mixture facilitates the formation of the desired dipeptide, (S,S)-1-[N-[tert-butoxycarbonyl]-L-alanyl]-L-proline, t-butyl ester, which can then be deprotected to yield the final product.

Desymmetrization strategies represent a more elegant, though less direct, approach. rsc.org These methods start with a prochiral or a meso-compound and introduce chirality through a highly selective reaction. nih.gov For instance, a prochiral ketone could undergo an asymmetric desymmetrization to produce a chiral α-hydroxy-ketone with high enantiomeric excess. nih.gov In the context of dipeptide synthesis, one could envision a strategy where a symmetric dicarboxylic acid or diamine precursor is selectively modified to generate the desired chiral scaffold, although this is less common for simple dipeptides where the chiral precursors are abundant. More advanced applications involve the desymmetrization of prochiral substrates via catalyst-controlled C-H functionalization to install chirality. acs.org

Diastereoselective Alkylations of Proline Esters

Diastereoselective alkylation of proline enolates provides a powerful method for constructing the α-substituent of one amino acid residue while the other is already in place. To synthesize L-Alanyl-L-proline, this approach would typically involve the alkylation of a glycine-proline dipeptide derivative or, more commonly, the alkylation of a proline ester to create the alanine residue.

The stereochemical outcome of alkylating proline enolates is highly dependent on several factors, including the N-protecting group, the ester group, and the nature of the alkylating agent. nih.gov Research has shown that the enolates derived from N-Boc-proline esters can be alkylated with varying degrees of diastereoselectivity. For example, the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters can be enhanced by using a chiral auxiliary like a menthyl ester. nih.gov

The general principle involves the generation of a proline enolate using a strong base like lithium diisopropylamide (LDA). This enolate then reacts with an electrophile (e.g., methyl iodide to form the alanine side chain). The existing chirality of the proline ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The "self-reproduction of chirality" principle is often at play, where the reaction of a dienolate generated from a proline derivative with an electrophile occurs with retention of configuration. nih.gov

Below is a table summarizing representative data on the diastereoselective alkylation of proline derivatives, illustrating the influence of reaction parameters on stereoselectivity.

| Proline Derivative | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | LDA | CH3I | Varies with conditions | nih.gov |

| (2S,4R)-O-acetyl-4-hydroxyproline derivative | LDA | CH3I | Retention of configuration | nih.gov |

| (4S)-fluoro-N-Boc-L-proline methyl ester | Not specified | Not specified | High diastereoselectivity | nih.gov |

Reductive Amination Pathways

Reductive amination offers an alternative route for forming the C-N bond and establishing one of the amino acid residues. In the context of this compound synthesis, this could involve the reaction of L-proline tert-butyl ester with pyruvic acid (the keto-acid analogue of alanine), followed by reduction of the resulting imine intermediate.

The process begins with the condensation of the primary or secondary amine (L-proline tert-butyl ester) with a carbonyl compound (pyruvic acid) to form an iminium ion. This intermediate is then reduced in situ to the corresponding amine. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a classic choice due to its selectivity for reducing the protonated imine over the carbonyl group. nih.gov

The efficiency and stereoselectivity of nonenzymatic reductive amination can be influenced by factors such as pH, which affects the equilibrium between the reactants and the iminium ion. nih.gov While biological systems use reductive amination to synthesize glutamate (B1630785) from α-ketoglutarate, mimicking this process in the lab for other amino acids is a viable synthetic strategy. nih.gov The inherent chirality of the L-proline tert-butyl ester would be expected to induce diastereoselectivity in the reduction step, favoring the formation of the L-alanyl configuration.

A plausible reaction scheme is outlined below:

Iminium Formation: L-proline tert-butyl ester + Pyruvic acid ⇌ Iminium ion intermediate + H₂O

Reduction: Iminium ion intermediate + [Reducing Agent] → this compound

This pathway provides a convergent approach to the dipeptide, forming the crucial N-terminal amino acid and the peptide bond in a single operational sequence.

Solid-Phase Synthesis Techniques for this compound Incorporation

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, allowing for the efficient construction of long polypeptide chains. luxembourg-bio.comresearchgate.net The incorporation of an L-Alanyl-L-proline unit into a larger peptide on a solid support can be achieved in two primary ways: by sequential coupling of the individual amino acids or by coupling a pre-synthesized dipeptide block.

In the standard Fmoc/tBu strategy, the peptide is assembled on a resin support from the C-terminus to the N-terminus. researchgate.net To incorporate the Ala-Pro sequence, L-proline would first be coupled to the resin-bound amino acid. After removal of the Fmoc protecting group from proline, Fmoc-L-alanine would then be coupled to the proline residue.

However, sequences containing proline can sometimes be challenging ("difficult sequences") due to factors like steric hindrance and the tendency for peptide chain aggregation. luxembourg-bio.comresearchgate.net The coupling of an amino acid to a resin-bound proline residue can be particularly slow. To circumvent these issues and improve the efficiency and purity of the final peptide, a pre-formed, protected dipeptide unit like Fmoc-L-Alanyl-L-proline-OH can be synthesized in solution and then coupled to the resin-bound peptide chain in a single step. This dipeptide block approach often leads to better coupling yields and avoids potential side reactions like diketopiperazine formation that can occur after the dipeptide stage. wsimg.com

To further mitigate aggregation issues associated with proline-containing sequences, specialized building blocks known as pseudoprolines can be used. luxembourg-bio.comresearchgate.net These are derivatives of serine or threonine where the side-chain hydroxyl group is reversibly cyclized onto the backbone nitrogen, creating a structure that mimics proline. This modification disrupts the inter-chain hydrogen bonding that leads to aggregation. The native structure is restored during the final cleavage from the resin. luxembourg-bio.com While not a direct synthesis of the target ester, this highlights the advanced techniques used to handle Ala-Pro sequences in SPPS.

A general workflow for incorporating the dipeptide using SPPS is presented below.

| Step | Procedure (Sequential Coupling) | Procedure (Dipeptide Block Coupling) |

|---|---|---|

| 1 | Couple Fmoc-L-Pro-OH to resin-bound peptide. | Synthesize Fmoc-L-Ala-L-Pro-OH in solution. |

| 2 | Deprotect N-terminal Fmoc group of Proline. | Couple Fmoc-L-Ala-L-Pro-OH to resin-bound peptide. |

| 3 | Couple Fmoc-L-Ala-OH to the N-terminal Proline. | Deprotect N-terminal Fmoc group of Alanine. |

| 4 | Deprotect N-terminal Fmoc group of Alanine. | Continue peptide chain elongation. |

| 5 | Continue peptide chain elongation. | Cleave full peptide from resin with side-chain deprotection. |

Protecting Group Strategies Involving the Tert Butyl Ester Moiety

Role of the tert-Butyl Ester as a Carboxylic Acid Protecting Group

The primary function of the tert-butyl ester in compounds like L-Alanyl-L-proline tert-Butyl Ester is to protect the C-terminal carboxylic acid group. quimicaorganica.org This protection is essential during the step-wise addition of amino acid residues to the growing peptide chain. By converting the carboxylic acid into a tert-butyl ester, its nucleophilicity and acidity are masked, preventing it from interfering with the coupling reactions between the N-terminus of the protected peptide and the activated carboxyl group of the next amino acid to be added. thieme-connect.com

The tert-butyl group is particularly effective due to its steric bulk, which shields the ester linkage from nucleophilic attack. This steric hindrance contributes to the stability of the protecting group under a variety of reaction conditions that are commonly employed in peptide synthesis. thieme-connect.com The formation of tert-butyl esters can be achieved through several methods, including the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst or with di-tert-butyl dicarbonate (B1257347). thieme-connect.com

Orthogonality of the tert-Butyl Ester with Other Protecting Groups

A key advantage of the tert-butyl ester is its orthogonality with other widely used protecting groups in peptide synthesis. peptide.com Orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another. This allows for the selective deprotection of different functional groups at various stages of the synthesis.

The tert-butyl ester is stable under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used to protect the α-amino group of amino acids. peptide.com This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid while the C-terminal tert-butyl ester and any side-chain protecting groups of the same class remain intact.

Furthermore, the tert-butyl ester is also resistant to the conditions used for the hydrogenolytic cleavage of the benzyloxycarbonyl (Cbz or Z) group and benzyl (B1604629) esters. quimicaorganica.org This orthogonality is critical for the synthesis of complex peptides and for strategies that involve the selective deprotection of side-chain functional groups for cyclization or modification. For instance, an allyl ester could be selectively removed in the presence of a tert-butyl ester to allow for side-chain modification. peptide.com

Table 1: Orthogonality of tert-Butyl Ester with Common Protecting Groups

| Protecting Group | Typical Cleavage Reagent | Stability of tert-Butyl Ester |

|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine (B6355638) (Base) | Stable |

| Cbz (Benzyloxycarbonyl) | H₂/Pd (Hydrogenolysis) | Stable |

| Benzyl (Bzl) Ester | H₂/Pd (Hydrogenolysis) | Stable |

| Allyl (All) Ester | Pd(0) catalyst | Stable |

Deprotection Methods and Mechanisms

The removal of the tert-butyl ester from a molecule like this compound is typically achieved under acidic conditions, which is a defining characteristic of this protecting group. lookchem.com

The most common method for the deprotection of tert-butyl esters is acid-catalyzed cleavage. acsgcipr.org Reagents such as trifluoroacetic acid (TFA), often in a mixture with a scavenger and a solvent like dichloromethane (B109758) (DCM), or anhydrous hydrogen chloride (HCl) in an organic solvent are highly effective. nih.govpeptide.com

The mechanism involves the protonation of the ester oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the resulting tertiary carbocation, the reaction proceeds via a unimolecular cleavage of the C-O bond, generating the carboxylic acid and a stable tert-butyl cation. youtube.com This cation is then typically neutralized by deprotonation to form the volatile byproduct isobutylene. stackexchange.comechemi.com

The reaction with TFA is generally rapid and clean, making it a standard procedure in the final deprotection step of Fmoc-based solid-phase peptide synthesis, where any tert-butyl-based side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin. nih.gov Dilute HCl in fluorinated alcohols like hexafluoroisopropanol (HFIP) has also been shown to be a potent reagent for the rapid removal of tert-butyl and other acid-labile protecting groups. nih.govpeptide.com

While strong acidolysis is the standard, alternative methods have been developed to achieve deprotection under milder or more selective conditions. lookchem.com These methods can be advantageous when dealing with sensitive substrates where harsh acidic conditions might lead to side reactions or degradation. lookchem.com

Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective deprotection of tert-butyl esters. researchgate.netnih.govacs.org This method can be useful when other acid-labile groups that are sensitive to strong Brønsted acids are present in the molecule. scite.ai

Silica (B1680970) Gel: Heating a solution of a tert-butyl ester with silica gel in a solvent like refluxing toluene (B28343) can effectively and mildly cleave the ester, yielding the carboxylic acid in high yields. lookchem.comresearchgate.net This method has shown selectivity for tert-butyl esters over tert-butyl ethers and other protecting groups. lookchem.com

Radical Cations: A catalytic protocol using the tris(4-bromophenyl)amminium radical cation, also known as magic blue (MB•+), in combination with triethylsilane has been reported for the mild deprotection of tert-butyl esters and ethers. acs.orgorganic-chemistry.org This method avoids the need for high temperatures or strong acids and bases. acs.org

Aqueous Phosphoric Acid: An environmentally benign approach involves the use of aqueous phosphoric acid, which can selectively deprotect tert-butyl esters and carbamates while leaving other groups like Cbz carbamates and benzyl esters intact. organic-chemistry.org

The ability to selectively deprotect a tert-butyl ester in the presence of other sensitive functionalities is crucial in the synthesis of complex natural products and pharmaceuticals. The choice of deprotection reagent and conditions allows for fine-tuning of this selectivity.

For example, while both N-Boc and tert-butyl esters are cleaved by strong acids like TFA, conditions can be optimized for the selective cleavage of one over the other. It has been shown that in a molecule containing both an N-Boc group and a tert-butyl ester, the N-Boc group can be deprotected faster. acs.org The use of ZnBr₂ has been explored for the selective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups, although N-Boc and N-trityl groups were found to be labile under these conditions as well. researchgate.netnih.gov In contrast, methods like using aqueous phosphoric acid can tolerate Cbz groups and benzyl esters, showcasing the potential for selective deprotection. organic-chemistry.org

Table 2: Deprotection Methods for tert-Butyl Esters

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, room temperature | Standard, highly efficient, cleaves other acid-labile groups (e.g., Boc, Trt). nih.gov |

| Hydrogen Chloride (HCl) | Anhydrous, in organic solvent or fluoro alcohol | Strong acid, effective for cleavage from resin and deprotection. nih.govpeptide.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Milder Lewis acid condition, offers some chemoselectivity. researchgate.netnih.govscite.ai |

| Silica Gel (SiO₂) | Refluxing toluene | Mild, heterogeneous conditions, selective over some other groups. lookchem.comresearchgate.net |

| Tris(4-bromophenyl)amminium radical cation (MB•+) / Triethylsilane | Catalytic, mild conditions | Alternative catalytic system avoiding strong acids. acs.orgorganic-chemistry.org |

Stability of the tert-Butyl Ester Under Diverse Reaction Conditions

The widespread use of the tert-butyl ester as a protecting group is a direct result of its robustness under a wide range of reaction conditions, apart from acidic ones. thieme-connect.com

Basic Conditions: The tert-butyl ester is highly stable to basic conditions, such as the piperidine used for Fmoc deprotection, and to basic hydrolysis that would readily cleave methyl or ethyl esters. quimicaorganica.orgacsgcipr.org This stability is attributed to the steric hindrance of the tert-butyl group, which prevents the approach of nucleophiles like hydroxide (B78521) ions.

Nucleophiles: It is generally resistant to attack by a variety of nucleophiles. thieme-connect.com

Reductive Conditions: The tert-butyl ester is stable under the catalytic hydrogenation conditions (e.g., H₂/Pd) used to remove Cbz and benzyl protecting groups. quimicaorganica.org

Oxidizing Conditions: The group is also stable to many oxidizing agents used in organic synthesis.

This broad stability profile makes the tert-butyl ester a reliable and predictable protecting group, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. acsgcipr.org

Applications of L Alanyl L Proline Tert Butyl Ester in Contemporary Organic Synthesis

Foundation in Peptide Chemistry and Bio-Oligomer Construction

The inherent structural features of L-Alanyl-L-proline tert-butyl ester make it a cornerstone in the assembly of peptide-based molecules. The presence of the proline residue introduces a natural bend or "kink" in the peptide backbone, while the tert-butyl ester provides robust protection of the C-terminus under various coupling conditions, which can be selectively removed later under acidic conditions.

This compound serves as a ready-to-use dipeptide unit, streamlining the synthesis of longer peptide chains. Instead of a stepwise addition of L-proline and then L-alanine, chemists can incorporate the Ala-Pro motif in a single coupling step, enhancing efficiency. This is demonstrated in syntheses where the dipeptide ester is coupled with other amino acids or peptide fragments to construct complex linear sequences. prepchem.com

The compound is particularly advantageous in the synthesis of cyclic peptides. The proline residue restricts conformational flexibility and can pre-organize the linear precursor into a shape that facilitates efficient head-to-tail cyclization. thieme-connect.denih.gov The synthesis of many natural and synthetic cyclic peptides relies on the inclusion of proline or other N-alkylated amino acids to favor the necessary cis-amide bond conformation for ring closure. thieme-connect.de Using this compound provides a direct route to incorporate this critical turn-inducing element.

The generation of peptides with predictable and stable three-dimensional structures is a central goal in medicinal chemistry. Proline is well-known for restricting the phi (Φ) dihedral angle of the peptide backbone to approximately -60° to -75°, thereby limiting the local conformation. By incorporating the L-Alanyl-L-proline unit, a defined structural constraint is introduced into a peptide sequence. sigmaaldrich.com This fixed conformation is crucial for mimicking the bioactive shape of a natural peptide ligand or for stabilizing a specific secondary structure, such as a β-turn. Further modifications to the proline ring itself, for which this dipeptide ester can be a precursor, allow for even finer control over the peptide's spatial arrangement. nih.govnih.gov

Peptidomimetics are compounds designed to replicate the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. This compound can serve as a scaffold for creating such analogues. For example, research into proline mimetics has shown that introducing substituents on the proline ring can enforce specific cis or trans conformations of the amide bond. nih.gov The dipeptide ester is a convenient starting point for syntheses that involve the modification of the proline moiety to create non-natural amino acid residues, leading to novel peptidomimetics with tailored biological functions.

Precursor for Therapeutically Relevant Compounds

Beyond general peptide chemistry, this compound is a key intermediate in the synthesis of specific, high-value pharmaceutical agents and prodrugs. The tert-butyl ester group is a critical feature, acting as a carboxyl protecting group that prevents unwanted side reactions during synthesis.

One of the most significant applications of this dipeptide is as a direct precursor in the synthesis of the ACE inhibitor Enalapril. The industrial synthesis of Enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the L-alanyl-L-proline dipeptide. acs.org In this process, using the tert-butyl ester form (this compound) is advantageous as it protects the proline's carboxylic acid group, ensuring that the amination occurs selectively at the N-terminus of the alanine (B10760859) residue. Following the coupling reaction to form the Enalapril core structure, the tert-butyl ester can be selectively removed using acid to yield the final active pharmaceutical ingredient. This makes the title compound a crucial intermediate for producing Enalapril and its esterified analogues.

The development of prodrugs is a widely used strategy to improve the delivery and efficacy of therapeutic agents. Amino acids and small peptides are frequently used as "promoieties," which are attached to a parent drug to enhance properties like water solubility or membrane permeability. nih.gov The this compound unit is an excellent candidate for this purpose. The dipeptide moiety can be recognized by peptide transporters in the body, potentially facilitating drug uptake. The tert-butyl ester itself can also function as a promoiety, designed for cleavage by esterases in plasma or target tissues to release the active drug. nih.gov Studies have shown that L-proline esters can be effective prodrugs, demonstrating high water solubility and sufficient stability at physiological pH, followed by rapid enzymatic hydrolysis to release the parent compound. nih.gov

Development of Proline-Based Catalysts and Chiral Ligands from this compound in Contemporary Organic Synthesis

Research into the direct application of this compound as a precursor for proline-based catalysts and chiral ligands is an area with limited specific documentation in publicly available scientific literature. The field of organocatalysis extensively utilizes L-proline and its simpler derivatives, which have been shown to be effective in a variety of asymmetric transformations. wikipedia.orgnih.govresearchgate.netresearchgate.netwpmucdn.comlibretexts.org These catalysts are prized for their low cost, ready availability, and ability to perform under environmentally benign conditions. rsc.org

The core structure of L-proline, with its secondary amine and carboxylic acid, allows it to act as a bifunctional catalyst, facilitating reactions through enamine or iminium intermediates. wikipedia.orgwpmucdn.comlibretexts.org Modifications to the proline scaffold, such as the creation of prolinamides or the introduction of additional functional groups, have been a key strategy in developing more efficient and selective catalysts. researchgate.netorganic-chemistry.org

While direct evidence for the use of this compound is scarce, the broader class of proline-containing dipeptides has been explored for its catalytic potential. These dipeptides can be synthesized and subsequently evaluated for their efficacy in asymmetric reactions, such as the aldol (B89426) reaction. The stereochemical outcome and yield of these reactions are influenced by the structure of the dipeptide, the solvent, and the presence of additives.

The development of chiral ligands for metal-catalyzed asymmetric synthesis is another significant area of research. pnas.org Proline and its derivatives can serve as chiral backbones for the synthesis of these ligands. nih.govnih.gov For instance, chiral ligands can be prepared from proline and other molecules like BINOL to create effective catalysts for reactions such as the copper-catalyzed Henry reaction. The modular design of such ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity. pnas.org

The transformation of a dipeptide ester like this compound into a catalytically active species would likely involve chemical modification. A potential first step could be the deprotection of the tert-butyl ester to reveal a free carboxylic acid. organic-chemistry.orgresearchgate.net This acid, in conjunction with the N-terminal amine, could then participate in catalysis or be further functionalized. The N-terminus of the dipeptide could also be modified to introduce new functionalities that might enhance catalytic activity or solubility.

Advanced Analytical Methodologies for L Alanyl L Proline Tert Butyl Ester Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of L-Alanyl-L-proline tert-Butyl Ester in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the alanine (B10760859) and proline residues, as well as the tert-butyl ester group, will exhibit characteristic chemical shifts and coupling patterns. The protons on the chiral centers of both amino acid residues (the α-carbons) are of particular importance for confirming the structure. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a key identifier of the ester moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide bond and the ester group will appear at the downfield end of the spectrum (typically 170-180 ppm). The carbons of the tert-butyl group and the proline ring will also have characteristic chemical shifts. While specific spectral data for this compound is not widely published, data for the parent compound, L-Alanyl-L-proline, can be used as a reference. chemicalbook.comhmdb.ca The addition of the tert-butyl ester group would primarily introduce a quaternary carbon signal around 80-85 ppm and a methyl carbon signal around 28 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Ala C=O | ~174 | Amide carbonyl |

| Pro C=O | ~172 | Ester carbonyl |

| Pro α-C | ~60 | |

| Ala α-C | ~50 | |

| Pro δ-C | ~47 | |

| Pro β-C | ~30 | |

| tert-Butyl C (quaternary) | ~82 | |

| Pro γ-C | ~25 | |

| tert-Butyl CH₃ | ~28 | |

| Ala β-C (CH₃) | ~17 |

Note: These are predicted values based on typical chemical shifts for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₂₂N₂O₃, corresponding to a molecular weight of 242.31 g/mol . chemicalbook.comlookchem.compharmaffiliates.com

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 242 or 243, respectively. The fragmentation of the molecule under techniques like collision-induced dissociation (CID) can provide sequence information. Common fragmentation pathways for peptides include the cleavage of the amide bond, leading to the formation of b- and y-type ions. The presence of the proline residue can lead to unique fragmentation patterns. nih.gov A significant fragment would likely be the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z 185.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Notes |

| 243 | [M+H]⁺ | Protonated molecular ion |

| 186 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl group |

| 171 | [Pro-OtBu+H]⁺ | Cleavage of the amide bond (y-ion) |

| 114 | Loss of the tert-butyl ester group | |

| 72 | [Ala+H]⁺ | Alanine immonium ion |

| 70 | Proline immonium ion |

Note: These are predicted fragments based on common peptide fragmentation pathways.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity. These techniques are also invaluable for monitoring the progress of its synthesis. prepchem.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A well-developed HPLC method can also be used to quantify the compound.

A typical HPLC method would involve a reversed-phase column (e.g., a C18 column). The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector, as the amide bond has a weak UV absorbance. For more sensitive detection, a derivatizing agent could be used, or a mass spectrometer could be employed as the detector (LC-MS). rsc.org The purity of related compounds, such as L-Proline tert-butyl ester, is often reported as ≥98% by HPLC. chemimpex.com

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is an example method and would require optimization for this specific compound.

Optical Rotation Measurements for Chirality Verification

This compound is a chiral molecule, containing two stereocenters at the α-carbons of the alanine and proline residues. It is crucial to verify that the synthesis has not resulted in racemization.

Emerging Research Directions and Future Perspectives

Innovations in Green Synthesis Approaches for L-Alanyl-L-proline tert-Butyl Ester

The chemical synthesis of peptides is notoriously inefficient from an environmental standpoint, often characterized by a high Process Mass Intensity (PMI), meaning a large amount of waste is produced relative to the desired product. rsc.org Consequently, a major research thrust is the development of "green" synthetic protocols. For dipeptides like this compound, this involves reimagining solvents, reagents, and reaction conditions.

A primary focus has been the replacement of conventional, hazardous solvents. N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), common in peptide synthesis, are facing increasing scrutiny due to toxicity concerns. rsc.org Research has identified propylene (B89431) carbonate as a viable green alternative, demonstrating its effectiveness in both solution-phase and solid-phase peptide synthesis (SPPS) without promoting significant racemization of the amino acid building blocks. rsc.org Another innovative approach involves the use of biphasic systems with agro-waste derived solvents, such as those from lemon fruit shell ash. researchgate.netbenthamdirect.com These methods can eliminate the need for an additional base to neutralize amino acid ester salts, streamlining the coupling process. researchgate.netbenthamdirect.com Furthermore, solvent-free techniques like mechanosynthesis, which uses ball-milling to drive reactions, are being explored for peptide bond formation, offering a significant reduction in solvent waste. rsc.org

| Solvent | Classification | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Excellent solubility for reagents. | Suspected carcinogen, high volatility. | rsc.org |

| N,N-Dimethylformamide (DMF) | Traditional | High polarity, good for SPPS resin swelling. | Reproductive toxicity, high boiling point. | rsc.orgrsc.org |

| Propylene Carbonate (PC) | Green Alternative | Biodegradable, low toxicity, suitable for both solution and solid-phase synthesis. | May require optimization for specific resins and coupling agents. | rsc.org |

| Agro-Waste Derived Media | Green Alternative | Utilizes waste streams, can eliminate need for external bases. | Composition can be variable, may require extensive processing. | researchgate.netbenthamdirect.com |

Exploration of Novel Catalytic Roles and Asymmetric Transformations

The field of organocatalysis has highlighted the remarkable ability of the amino acid L-proline to act as a "simplest enzyme," catalyzing a wide range of asymmetric transformations with high stereoselectivity. wikipedia.orglibretexts.org Proline's effectiveness stems from its unique secondary amine structure, which allows it to participate in multiple catalytic cycles, primarily through enamine and iminium ion intermediates. libretexts.org This has sparked interest in developing more complex catalysts based on a proline scaffold.

Incorporating proline into a dipeptide structure, as in this compound, offers a modular approach to designing sophisticated bifunctional organocatalysts. The adjacent amino acid (alanine) and the ester group can influence the steric and electronic environment of the proline catalytic center, potentially enhancing selectivity and reactivity. While research has not yet detailed the specific catalytic use of this compound itself, the principle is well-established with other proline-containing peptides. These catalysts have proven effective in key carbon-carbon bond-forming reactions that are fundamental to organic synthesis. researchgate.netrsc.org

| Reaction Type | Description | Catalytic Intermediate | Reference |

|---|---|---|---|

| Aldol (B89426) Reaction | Forms β-hydroxy ketones or aldehydes, creating a new C-C bond. | Enamine | wikipedia.orgnih.gov |

| Mannich Reaction | Produces β-amino carbonyl compounds, essential for synthesizing nitrogen-containing molecules. | Enamine | researchgate.netrsc.org |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Enamine | libretexts.orgrsc.org |

| α-Functionalization | Introduction of various functional groups (e.g., amination, halogenation) at the α-position of a carbonyl compound. | Enamine/Iminium | wikipedia.org |

Computational Design and Predictive Modeling for Peptide Analogues

The structural diversity of peptides presents both an opportunity and a challenge: while a vast chemical space is available for discovering new functions, its experimental exploration is time-consuming and costly. nih.govacs.org To address this, researchers are turning to computational design and machine learning to accelerate the discovery of peptide analogues with tailored properties. This is particularly relevant for designing catalysts based on the L-Alanyl-L-proline framework.

The workflow typically involves several stages. ethz.ch First, an in silico library of potential peptide catalysts is generated by varying the amino acid sequence. Next, each virtual peptide is represented by a set of numerical descriptors that capture its three-dimensional structural and electronic properties. nih.gov Machine learning models, such as Projection to Latent Structure (PLS), are then trained on a dataset of known peptide catalysts and their experimental performance (e.g., enantioselectivity). ethz.ch These trained models can then predict the effectiveness of the new, virtual peptides, allowing researchers to prioritize the most promising candidates for synthesis and testing. This data-driven approach has successfully identified novel tripeptide catalysts containing proline derivatives for conjugate addition reactions, achieving high stereoselectivity that matches or exceeds catalysts developed through traditional, expert-guided methods. nih.govacs.org

| Step | Description | Key Techniques/Tools | Reference |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of peptide analogues by systematically modifying the sequence (e.g., substituting amino acids). | Combinatorial enumeration. | acs.orgethz.ch |

| 2. Descriptor Calculation | Generate numerical representations of each peptide's 3D structure and electronic properties. | Conformer-dependent descriptors (e.g., ASO, AEIF), quantum chemical calculations. | nih.gov |

| 3. Model Training | Use an existing dataset of peptides with known catalytic performance to train a predictive model. | Projection to Latent Structure (PLS), Artificial Neural Networks. | ethz.chnih.gov |

| 4. Prediction & Validation | Use the trained model to predict the performance of the virtual library candidates. Synthesize and test the top-ranked peptides. | Iterative optimization, experimental validation. | nih.govacs.org |

Integration into Supramolecular Assemblies and Functional Materials Research

The well-defined stereochemistry and conformational preferences of dipeptides make them ideal building blocks for constructing larger, ordered systems in supramolecular chemistry and materials science. The proline residue is particularly valuable in this context due to its rigid pyrrolidine (B122466) ring, which restricts the peptide backbone's flexibility and can act as a potent "turn-inducer."

Research has shown that dipeptides containing proline can serve as mimics for β-turns, which are critical secondary structures in proteins. acs.org By incorporating a unit like L-Alanyl-L-proline into a larger peptide or polymer chain, it is possible to direct the folding and assembly of the entire molecule. This has implications for creating functional materials, such as peptide-based hydrogels for biomedical applications, or for designing synthetic peptides with specific biological activities. Furthermore, the distinct chemical signature of the proline ring can be used for molecular recognition. For instance, synthetic receptors have been designed that selectively bind to L-proline, demonstrating the potential for using proline-containing dipeptides as recognition elements in fluorescent sensors or other diagnostic tools. rsc.org The this compound fragment, therefore, represents a versatile motif for programming molecular architecture and function in advanced materials.

| System | Function of Proline Unit | Potential Application | Reference |

|---|---|---|---|

| Bicyclic Dipeptide (ehr=Pro) | Acts as a rigid β-turn mimic, controlling the conformation of a cyclic hexapeptide. | Design of peptidomimetics with defined 3D structures. | acs.org |

| Calix researchgate.netpyrrole Cavitand | The proline ring is the target for selective binding by the synthetic receptor. | Fluorescent sensing and molecular recognition of proline. | rsc.org |

| Peptide Hydrogels | Induces turns and controls self-assembly into fibrillar networks. | Biomaterials for tissue engineering and drug delivery. | (General Concept) |

| Functionalized Surfaces | Provides a chiral surface for enantioselective separations or catalysis. | Chiral chromatography, heterogeneous catalysis. | (General Concept) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.